Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a bicyclic ester featuring a rigid [2.2.2]octane framework with a methyl substituent at position 1 and an ethoxycarbonyl group at position 2. This compound belongs to a class of bicyclic carboxylates with applications in medicinal chemistry, asymmetric synthesis, and materials science due to their stereochemical rigidity and thermal stability.
Properties
IUPAC Name |
ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-11(13)10-8-9-4-6-12(10,2)7-5-9/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMSSFZWHKIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCC1(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379802 | |
| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62934-94-5 | |
| Record name | Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition Strategies
Thermal Cycloaddition of Ethyl 2-Pyrone-3-carboxylate
The most widely documented synthesis involves a Diels-Alder reaction between ethyl 2-pyrone-3-carboxylate and ethylene under thermal conditions. Heating the pyrone derivative (3 g, 0.018 mol) with excess ethylene in benzene at 120°C for 48 hours yields ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate as the primary product (1.8 g, 60% yield). The reaction proceeds via a [4+2] cycloaddition, where the conjugated diene system of the pyrone reacts with ethylene to form the bicyclic core. Subsequent hydrogenation of the olefin moiety (e.g., using H₂/Pd-C) saturates the ring, producing ethyl bicyclo[2.2.2]octane-2-carboxylate.
Methylation at the Bridgehead Position
Introducing the 1-methyl substituent requires either pre-functionalized starting materials or post-cycloaddition alkylation. For example, substituting the pyrone with a methyl group at the 3-position prior to the Diels-Alder reaction directs the methyl to the bridgehead during ring formation. Alternatively, Friedel-Crafts alkylation of the saturated bicyclo[2.2.2]octane system with methyl iodide in the presence of AlCl₃ has been reported, though yields are moderate (~40%) due to steric hindrance.
Grob Fragmentation and Decarboxylation
Grob’s Protocol for Bicyclo[2.2.2]octane Derivatives
Grob and coworkers pioneered a fragmentation approach using 1-carbomethoxybicyclo[2.2.2]oct-2-ene as a precursor. Treatment with strong bases (e.g., KOtBu) induces cleavage of the central bond, generating a diradical intermediate that recombines to form the methyl-substituted product. While this method is less commonly employed for the target compound, it offers a pathway to incorporate alkyl groups at the 1-position through tailored starting materials.
Oxidative Decarboxylation of Keto-Diacids
Lead tetraacetate-mediated oxidative decarboxylation of 1,8,8-trimethylbicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid (18b) produces 1-methylbicyclo[2.2.2]oct-5-en-2-one, which can be esterified to yield the target compound. This method leverages the strain energy of the bicyclic system to drive decarboxylation, though competing rearrangements to bicyclo[3.2.1]octane derivatives necessitate careful optimization.
Nickel-Catalyzed Coupling Reactions
Reductive Functionalization with Bis(triphenylphosphino)nickel Dicarbonyl
Exposure of keto-anhydride intermediates (e.g., 17a) to bis(triphenylphosphino)nickel dicarbonyl under reducing conditions selectively yields 1-methylbicyclo[2.2.2]oct-5-en-2-one. Subsequent esterification with ethanol in acidic media (e.g., H₂SO₄) affords ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate in ~52% isolated yield after chromatography. This method avoids rearrangement byproducts, making it advantageous for stereoselective synthesis.
Characterization and Analytical Data
Spectroscopic Properties
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Diels-Alder Cycloaddition | Ethyl 2-pyrone-3-carboxylate | Ethylene, 120°C, 48 hrs | 60 | High yield, scalable | Requires post-alkylation for CH₃ |
| Grob Fragmentation | 1-Carbomethoxybicyclo[2.2.2]oct-2-ene | KOtBu, THF | 35–40 | Direct alkyl incorporation | Low yield, complex intermediates |
| Nickel-Catalyzed Coupling | Keto-anhydride 17a | [Ni(CO)₂(PPh₃)₂], H₂ | 52 | Stereoselective, minimal rearrangement | High catalyst load, chromatography needed |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Chemical Reactions :
- Oxidation : Can introduce functional groups such as hydroxyl or carbonyl groups.
- Reduction : Converts carbonyl groups to alcohols or other reduced forms.
- Substitution : Facilitates the replacement of functional groups, enhancing reactivity.
Biology
- Enzyme Interaction Studies : The compound's structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity, making it valuable for studying metabolic pathways.
- Antibacterial Activity : Research indicates that derivatives of bicyclo[2.2.2]octane compounds exhibit significant antibacterial properties against various strains, suggesting potential as lead compounds for antibiotic development.
- Pharmacological Profiling : Ongoing studies are evaluating the pharmacokinetics and toxicity of this compound to assess its safety and efficacy as a therapeutic agent.
Antibacterial Activity Study
A study demonstrated that derivatives of bicyclo[2.2.2]octane compounds were effective against several strains of bacteria, emphasizing the potential of this compound as a lead compound for antibiotic development.
- Methodology : In vitro assays were conducted to evaluate the minimum inhibitory concentrations (MICs) against common bacterial strains.
- Results : The derivatives showed MICs comparable to existing antibiotics, indicating promising antibacterial activity.
Enzyme Inhibition Research
In vitro assays revealed that this compound could inhibit key enzymes involved in bacterial fatty acid synthesis.
- Mechanism : The compound interacts with the enzyme's active site, leading to inhibition of bacterial growth.
- Implications : This finding suggests potential applications in developing new antibacterial agents targeting fatty acid biosynthesis pathways.
Mechanism of Action
The mechanism of action of ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1-Azabicyclo[2.2.2]octane-2-carboxylate (CAS: 39926-11-9)
Structural Differences :
- The bicyclo[2.2.2]octane core incorporates a nitrogen atom at position 1 (aza substitution), forming a quinuclidine derivative.
- Key Functional Groups : Ethoxycarbonyl at position 2.
Physicochemical Properties :
Comparison :
- This may lower volatility and alter solubility in polar solvents.
Ethyl Bicyclo[2.2.2]octane-1-carboxylate
Structural Differences :
- The ethoxycarbonyl group is at position 1 instead of 2.
Physicochemical Properties :
Comparison :
- Positional isomerism affects steric and electronic environments.
Ethyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Derivatives
Structural Differences :
- Amino group at position 3 (cis or trans configurations).
Physicochemical Properties :
Comparison :
- The amino group introduces basicity and coordination sites, making these derivatives suitable for metal-catalyzed reactions or as ligands. The target compound (lacking an amino group) would be less polar and more lipophilic.
Ethyl 1-Methylbicyclo[2.2.1]heptane-2-carboxylate (CAS: 80916-48-9)
Structural Differences :
- Bicyclo[2.2.1]heptane core vs. [2.2.2]octane.
- Smaller ring system with increased ring strain.
Physicochemical Properties :
Comparison :
- This compound may exhibit higher reactivity in ring-opening reactions compared to the [2.2.2] analog.
Ethyl Methyl-1-Oxaspiro[2.5]octane-2-carboxylate (CAS: 93904-83-7)
Structural Differences :
- Spiro[2.5]octane framework with an oxygen atom.
Comparison :
- The target compound’s all-carbon framework would exhibit greater hydrophobicity.
Research Findings and Implications
- Synthetic Accessibility : Ethyl bicyclo[2.2.2]octane-1-carboxylate is synthesized in high yields (83–100%) via esterification, suggesting similar feasibility for the target compound .
- Thermal Stability : The [2.2.2]octane framework’s rigidity likely grants higher thermal stability compared to [2.2.1]heptane analogs .
- Functional Group Effects: Amino-substituted derivatives exhibit elevated melting points due to ionic interactions, whereas spiro-oxygen analogs display distinct solubility profiles .
Biological Activity
Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.29 g/mol. Its unique bicyclic structure, characterized by two bridged cyclohexane rings, allows it to interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| CAS Registry Number | 62934-94-5 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity or altering their function. For instance, it may affect fatty acid synthesis by modulating enzymes like FabF and FabH, which are crucial for bacterial growth and survival.
- Receptor Modulation : Preliminary studies suggest that this compound may act as a ligand for certain receptors, influencing receptor activity and downstream signaling pathways, which could have implications in neuropharmacology and other therapeutic areas .
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit broad-spectrum antibacterial activity against Gram-positive pathogens. This suggests that the compound may have potential as an antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains.
Neuropharmacological Potential
Given its structural characteristics, this compound is being investigated for its neuropharmacological properties. Its ability to interact with neurotransmitter systems could lead to developments in treatments for neurological disorders .
Case Studies and Research Findings
- Antibacterial Activity Study : A study demonstrated that derivatives of bicyclo[2.2.2]octane compounds were effective against various strains of bacteria, emphasizing the potential of this compound as a lead compound for antibiotic development.
- Enzyme Inhibition Research : In vitro assays showed that the compound could inhibit key enzymes involved in bacterial fatty acid synthesis, suggesting a mechanism through which it exerts its antibacterial effects.
- Pharmacological Profiling : Further research is ongoing to profile the pharmacokinetics and toxicity of this compound to evaluate its safety and efficacy as a therapeutic agent in clinical settings .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethyl 1-methylbicyclo[2.2.2]octane-2-carboxylate in laboratory settings?
- Answer : Based on GHS classifications, the compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Mandatory precautions include:
- Use of nitrile gloves and lab coats to prevent dermal exposure .
- Fume hoods or local exhaust ventilation to minimize inhalation risks .
- Immediate decontamination of spills with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
- Methodological Note : Regularly validate glove integrity via ASTM F739 standards and conduct air monitoring using OSHA Method 111 for organic vapors.
Q. What synthetic routes are commonly employed to prepare bicyclo[2.2.2]octane carboxylate derivatives?
- Answer : Key methods include:
- Diels-Alder cycloaddition : Reacting 1,3-cyclohexadiene with acrylic acid derivatives, followed by catalytic hydrogenation (e.g., Pt/H₂) to saturate the adduct .
- Mercuric acetate-mediated oxidation : For bicyclo[2.2.2]octane-2-ol synthesis, followed by esterification with ethyl chloroformate .
- Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and characterize intermediates using -NMR (e.g., δ 1.2–1.4 ppm for methyl groups in bicyclic systems).
Q. How can the purity and identity of this compound be verified?
- Answer : Use a combination of:
- HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 210 nm.
- Mass spectrometry : ESI-MS expected [M+H]⁺ at m/z 211.2 (calculated for C₁₂H₁₈O₂) .
- Elemental analysis : Acceptable tolerance ≤0.3% for C, H, N .
Advanced Research Questions
Q. What strategies are effective for enantioselective synthesis of bicyclo[2.2.2]octane carboxylates?
- Answer : Stereocontrol can be achieved via:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in asymmetric Diels-Alder reactions (e.g., 80–90% ee reported for similar systems) .
- Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic esters (e.g., CAL-B lipase in tert-butyl methyl ether) .
- Validation : Confirm enantiomeric excess (ee) by chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or -NMR with chiral shift reagents.
Q. How can X-ray crystallography resolve ambiguities in bicyclo[2.2.2]octane derivatives’ stereochemistry?
- Answer :
- Crystal growth : Slow evaporation from dichloromethane/hexane mixtures at 4°C.
- Refinement : Use SHELXL for structure solution (R-factor < 0.05) . Key metrics include torsional angles (e.g., C2-C1-O-C=O confirming ester conformation) and hydrogen-bonding networks .
Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?
- Answer : Under ICH Q1A guidelines (40°C/75% RH):
- Hydrolysis : Ester cleavage to 1-methylbicyclo[2.2.2]octane-2-carboxylic acid (monitor via pH drift).
- Oxidation : Formation of ketone derivatives at bridgehead positions (detectable by IR carbonyl stretch at ~1700 cm⁻¹) .
- Stabilization : Store under argon at –20°C, with molecular sieves (3 Å) to absorb moisture .
Q. How can structure-activity relationships (SAR) guide the design of bioactive bicyclo[2.2.2]octane analogs?
- Answer :
- Functional group modulation : Introduce amino groups (e.g., tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate) to enhance binding to CNS targets, as seen in Troparil analogs .
- In vitro assays : Screen for dopamine reuptake inhibition (IC₅₀ via radioligand binding assays using [³H]WIN-35,428) .
Q. How can contradictory NMR data from synthetic intermediates be resolved?
- Answer :
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering) by observing coalescence of split signals at elevated temperatures.
- COSY/NOESY : Confirm through-space correlations (e.g., axial vs. equatorial substituents) .
- Isotopic labeling : Synthesize -labeled analogs to assign overlapping signals (e.g., bridgehead carbons at δ 35–40 ppm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
